REACTION_CXSMILES
|
[C:1]([CH:3]1CCCC1)#[CH:2].[N+:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])([O-:10])=O.C([OH:19])C>C1N2CCN(CC2)C1>[OH:19][CH2:3][C:1]1[O:10][N:8]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:2]=1
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
C(#C)C1CCCC1
|
Name
|
ethyl 2-nitroacetate
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
C1CN2CCN1CC2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |